molecular formula C11H6ClN3 B13126074 6-Chloro-[3,4'-bipyridine]-5-carbonitrile CAS No. 70959-58-9

6-Chloro-[3,4'-bipyridine]-5-carbonitrile

Cat. No.: B13126074
CAS No.: 70959-58-9
M. Wt: 215.64 g/mol
InChI Key: YYWUUBRRAZTHJK-UHFFFAOYSA-N
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Description

6-Chloro-[3,4’-bipyridine]-5-carbonitrile is a chemical compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected via a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[3,4’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling, which uses palladium catalysts to facilitate the reaction between a halogenated pyridine and a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Chloro-[3,4’-bipyridine]-5-carbonitrile, often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-[3,4’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.

    Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bipyridine derivatives, while oxidation and reduction reactions can lead to changes in the electronic properties of the compound .

Scientific Research Applications

6-Chloro-[3,4’-bipyridine]-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-[3,4’-bipyridine]-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors, through coordination bonds or non-covalent interactions. The compound’s ability to form stable complexes with metal ions is a key aspect of its activity, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-[3,4’-bipyridine]-5-carbonitrile stands out due to its specific functional groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and materials science .

Properties

IUPAC Name

2-chloro-5-pyridin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-9(6-13)5-10(7-15-11)8-1-3-14-4-2-8/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWUUBRRAZTHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876620
Record name [3,4'-BIPYRIDINE]-5-CARBONITRILE,6-CHLORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70959-58-9
Record name [3,4'-BIPYRIDINE]-5-CARBONITRILE,6-CHLORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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